molecular formula C6H13NO2 B555885 D-tert-Leucine CAS No. 26782-71-8

D-tert-Leucine

Cat. No. B555885
CAS RN: 26782-71-8
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-tert-Leucine is used for the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .


Synthesis Analysis

This compound can be synthesized using various methods. Enzymatic cascade systems for D-amino acid synthesis have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A biocatalysis preparation method of this compound has been reported, which uses a Symbiobacterium thermophilum internal compensation-diaminopimelate dehydrogenase (StDAPDH) mutant . Another method involves the preparation of enantiomerically pure L-tert-leucine and this compound from (DL)-tert-leucine by diastereomeric salt formation using dibenzoyl-d-tartaric acid as the resolving agent .


Molecular Structure Analysis

The molecular formula of this compound is C6H13NO2 . It has a molecular weight of 131.17 .


Chemical Reactions Analysis

This compound is used in the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . A highly diastereoselective acetate aldol reaction has been developed that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of ≥300 °C . It has a molecular weight of 131.17 .

Scientific Research Applications

Enzymatic Production and Characterization

  • Enzymatic Synthesis

    D-tert-Leucine is produced enzymatically using leucine dehydrogenase (LeuDH) in various microbial systems, such as Escherichia coli, for efficient conversion. These studies highlight the effectiveness of microbial synthesis of this compound from α-keto acids, emphasizing its potential in industrial-scale production (Jia et al., 2021); (Zhu et al., 2016).

  • Biocatalytic Efficiency Improvement

    Research has focused on enhancing the efficiency of the enzymes involved in this compound production, such as through directed evolution and mutation of LeuDH. This approach aims to improve the yield and efficiency of this compound synthesis (Hummel et al., 2003); (Zhou et al., 2021).

  • Stereospecific Transport and Utilization

    Studies have investigated the stereospecific transport of tert-leucine in biological systems, suggesting its potential applications in studying amino acid transport mechanisms (Christensen et al., 1963).

  • Pharmaceutical Applications

    this compound is used in pharmaceutical synthesis due to its unique structural properties. It serves as a building block in the synthesis of various pharmaceutically active compounds (Bommarius et al., 1995).

  • Cold-Adapted Enzymatic Production

    Research on cold-adapted LeuDH from marine bacteria highlights the potential of this compound synthesis in extreme environmental conditions, offering novel industrial applications (Jiang et al., 2016).

  • Enzyme-Assisted Synthesis

    Various enzyme-assisted methods have been developed for the efficient production of this compound, utilizing different enzymes and substrates to achieve high enantiomeric purity (Laumen et al., 2001).

  • Optimization of Production Conditions

    Studies have focused on optimizing the production conditions for L-tert-Leucine, a derivative of this compound, in genetically engineered E. coli. This involves manipulating factors such as temperature, pH, and substrate concentration to maximize yield (Jiang et al., 2017).

  • Thermostable Enzymes for Industrial Use

    The development of thermostable LeuDH enzymes for L-tert-Leucine production suggests the potential for high-temperature industrial processes, increasing the efficiency and stability of the synthesis process (Ouyang et al., 2020).

  • Chiral Resolution and Measurement

    Techniques for the chiral resolution and measurement of synthetic this compound highlight its significance in the synthesis of enantiomerically pure compounds, essential in pharmaceutical applications (Wang et al., 1995).

  • Biocatalysis in Pharmaceutical Synthesis

    Biocatalysis involving this compound is increasingly important in the pharmaceutical industry for creating complex chiral molecules. This area is expected to grow due to its advantages over traditional chemical synthesis (Bommarius et al., 1998).

Safety and Hazards

When handling D-tert-Leucine, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

Future Directions

D-tert-Leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs . It is also being used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand .

Mechanism of Action

Target of Action

D-tert-Leucine, also known as ®-2-Amino-3,3-dimethylbutyric acid , is a chiral molecule that interacts with various targets in the bodyLeucine, a closely related amino acid, is known to interact with the l-type amino acid transporter (lat1) .

Mode of Action

It’s known that leucine and its derivatives can be taken up by cells via various transporters, including lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)

Biochemical Pathways

Leucine and its derivatives are known to be involved in various metabolic processes inside cells, such as mtor signaling . The low δ2H values of leucine and valine, as well as the consistent 2H-depletion of valine relative to leucine in glucose-grown organisms, may be attributed in part to low pyruvate δ2H values .

Pharmacokinetics

It’s known that the acetylation of leucine can enhance its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine

Result of Action

It’s known that leucine and its derivatives can bypass lat1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells

Action Environment

It’s known that the enantiomers of n-acetyl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters

properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426193
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26782-71-8
Record name D-tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Polypropylene glycol
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-tert-Leucine
Reactant of Route 2
D-tert-Leucine
Reactant of Route 3
D-tert-Leucine
Reactant of Route 4
D-tert-Leucine
Reactant of Route 5
D-tert-Leucine
Reactant of Route 6
D-tert-Leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.